molecular formula C16H23NO2 B8046976 Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate

Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate

Cat. No.: B8046976
M. Wt: 261.36 g/mol
InChI Key: JTBAOBKMICUHPW-UHFFFAOYSA-N
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Description

Introduction and Chemical Context

Systematic Nomenclature and IUPAC Classification

Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as ethyl 2-[3-(4-aminophenyl)cyclohexyl]acetate . The name delineates its structure through sequential hierarchical descriptors:

  • Parent structure : Cyclohexane ring.
  • Substituents :
    • A 4-aminophenyl group (-C₆H₄NH₂) at the 3-position of the cyclohexane.
    • An ethyl acetate moiety (-CH₂COOCH₂CH₃) at the 2-position of the cyclohexane.

The molecular formula, C₁₆H₂₃NO₂ , and molecular weight, 261.36 g/mol , are consistent with its ester and aromatic amine functionalities. The SMILES notation, O=C(OCC)CC1CC(C2=CC=C(N)C=C2)CCC1 , further clarifies the spatial arrangement of atoms.

Table 1: Key Molecular Descriptors
Property Value Source
CAS Registry Number 892492-35-2
Molecular Formula C₁₆H₂₃NO₂
Molecular Weight 261.36 g/mol
IUPAC Name Ethyl 2-[3-(4-aminophenyl)cyclohexyl]acetate

The absence of stereochemical indicators in its nomenclature suggests that the compound may exist as a racemic mixture or that stereochemistry remains unspecified in common synthetic routes.

Historical Development in Cyclohexyl-Aminophenyl Chemistry

The synthesis of cyclohexyl-aminophenyl derivatives emerged prominently in the late 20th century, driven by their utility as intermediates in pharmaceuticals and agrochemicals. This compound exemplifies advancements in hydrogenation techniques and protective group strategies .

Early routes to analogous compounds involved catalytic hydrogenation of nitroaromatics. For instance, the reduction of 4-nitrophenyl-acetic acid derivatives over palladium catalysts, as demonstrated in the synthesis of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, provided a foundational method for introducing amine groups to cyclohexane rings. The adoption of Boc (tert-butyloxycarbonyl) protection , as seen in ethyl 2-[4-(tert-butyloxycarbonylamino)cyclohexyl]acetate, further refined synthetic approaches by enabling selective functionalization without side reactions.

The compound’s development aligns with broader trends in medicinal chemistry, where cyclohexane frameworks are prized for their conformational rigidity and bioavailability. Its role as a precursor to bioactive molecules, such as Cariprazine impurities, underscores its industrial relevance.

Position Within Cyclohexane Derivative Taxonomies

This compound occupies a distinct niche within cyclohexane derivatives, classified by two key features:

  • Functional Group Diversity : Combines an ester (-COOCH₂CH₃) and a primary aromatic amine (-C₆H₄NH₂).
  • Substituent Geometry : The 3-positional attachment of the aminophenyl group creates a sterically crowded cyclohexane ring, influencing its reactivity and intermolecular interactions.

Taxonomically, it belongs to:

  • Cyclohexane-acetic acid esters : Characterized by acetic acid ester substituents.
  • Aminophenylcyclohexanes : Subclass integrating aromatic amines with cyclohexane cores.

This dual classification highlights its hybrid nature, bridging alicyclic and aromatic chemical spaces.

Comparative Analysis with Structural Analogues

This compound shares structural motifs with several analogues, differing in substituent placement, protective groups, and stereochemistry:

Table 2: Structural Analogues and Key Differences
Compound Name Substituents Molecular Formula Key Distinctions Source
Ethyl 2-[4-(tert-butyloxycarbonylamino)cyclohexyl]acetate Boc-protected amine at 4-position C₁₅H₂₇NO₄ Protective group enhances amine stability
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride Trans-configuration, hydrochloride salt C₁₀H₂₀ClNO₂ Stereospecificity and ionic form alter solubility
tert-Butyl 3-(4-aminophenyl)propanoate Propanoate ester, tert-butyl group C₁₃H₁₉NO₂ Longer ester chain and branched alkyl group
  • Functional Group Comparisons :

    • The Boc-protected analogue avoids undesired amine reactivity during synthesis, whereas the primary amine in the target compound offers direct access to further derivatization.
    • The trans-configuration in the hydrochloride derivative imposes distinct conformational constraints compared to the non-specified stereochemistry of the target compound.
  • Synthetic Implications :

    • The tert-butyl ester in exemplifies alternative esterification strategies, though its bulkiness may hinder certain reactions compared to ethyl esters.

Properties

IUPAC Name

ethyl 2-[3-(4-aminophenyl)cyclohexyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-19-16(18)11-12-4-3-5-14(10-12)13-6-8-15(17)9-7-13/h6-9,12,14H,2-5,10-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBAOBKMICUHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCC(C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-aminophenyl derivatives with cyclohexanone or cyclohexanedione in the presence of appropriate reagents. Various methods have been documented, including the use of Wittig reactions and catalytic hydrogenation processes. The following table summarizes key synthetic methods:

Method Reagents Yield Notes
Wittig ReactionCyclohexanedione, Phosphine Ylide68-84%Mild reaction conditions
Catalytic HydrogenationPd/C, Ethanol81%High purity obtained
Condensation ReactionAcetic acid derivativesVariableUseful for functionalization

This compound exhibits various biological activities primarily through its interactions with biological receptors. Its structural components allow it to engage with neurotransmitter systems, particularly dopamine receptors, which are crucial in the treatment of neurological disorders.

Pharmacological Properties

  • Antitumor Activity : Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of the acetic acid group enhances its cytotoxic potential .
  • Analgesic Effects : Compounds similar to this compound have shown promising analgesic properties in animal models, suggesting potential applications in pain management .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been documented, indicating its potential as an anti-inflammatory agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of similar benzoxazole derivatives on cancer cell lines. Results indicated significant cytotoxicity correlated with specific structural modifications, such as the introduction of acetic acid groups .
  • Molecular Docking Studies : Molecular docking experiments have demonstrated that compounds like this compound can effectively bind to histone deacetylase (HDAC) enzymes, which play a critical role in gene regulation and cancer progression. This binding suggests potential therapeutic applications in oncology .

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Overview

The synthesis of Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate typically involves several key steps, including:

  • Wittig Reaction : The reaction of cyclohexanedione with ethyl acetate triphenylphosphine ylide to form an intermediate.
  • Condensation Reaction : This intermediate undergoes condensation with hydroxylamine hydrochloride to yield an oxime derivative.
  • Catalytic Hydrogenation : The oxime is then reduced to produce the final amine product, this compound .

Chemical Properties

  • Molecular Formula: C₁₅H₁₉N₃O₂
  • Molecular Weight: 273.33 g/mol
  • Appearance: Typically a colorless to pale yellow liquid.

Pharmaceutical Applications

Dopamine Receptor Ligands

One of the most promising applications of this compound is in the development of dopamine receptor ligands. It serves as a precursor in the synthesis of drugs like Cariprazine, which is used to treat schizophrenia and bipolar disorder. Cariprazine acts as a partial agonist at dopamine D3 and D2 receptors, highlighting the importance of its synthetic intermediates .

Potential for New Drug Development

Research indicates that compounds derived from this compound may exhibit therapeutic effects in treating neurological disorders due to their interaction with dopamine receptors. This compound's structure allows for modifications that could enhance its efficacy and specificity as a drug candidate .

Case Studies and Research Findings

Case Study: Synthesis and Application in Drug Development

A recent study demonstrated the effectiveness of this compound as an intermediate for synthesizing novel dopamine receptor ligands. The research focused on optimizing the synthesis process to improve yield and purity, which are critical for pharmaceutical applications. The study reported a yield improvement of up to 82% through optimized reaction conditions .

Research Insights

Further studies have explored the pharmacological profiles of derivatives synthesized from this compound. These derivatives have shown promise in preclinical trials for treating conditions such as depression and anxiety disorders, suggesting a broader application beyond just antipsychotics .

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Weight and Functional Group Comparison
Compound Molecular Weight (g/mol) Key Functional Groups
Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate ~277.36 (calculated) 4-aminophenyl, cyclohexyl, ester
Ethyl 4-aminophenylacetate 179.22 4-aminophenyl, ester
Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate 285.38 Carbamoyl, cyclohexyl, ester

Preparation Methods

Route 1: Cyclohexanedione-Based Synthesis

This method adapts the protocol from CN108424371B, originally developed for 2-(4-aminocyclohexyl)ethyl acetate, by incorporating a 4-nitrophenyl group at the 3-position of 1,4-cyclohexanedione.

Wittig Reaction

Reactants : 3-(4-Nitrophenyl)-1,4-cyclohexanedione, ethyl bromoacetate, triphenylphosphine.
Conditions :

  • Solvent: Toluene or tetrahydrofuran (THF).

  • Temperature: 60–120°C.

  • Molar ratio: 1.2:1 (cyclohexanedione:ylide).

The reaction generates ethyl 2-(3-(4-nitrophenyl)-4-carbonylcyclohexenyl)acetate with yields of 80–87%.

Oxime Formation

Reactants : Intermediate from Wittig reaction, hydroxylamine hydrochloride, oxalic acid.
Conditions :

  • Solvent: Acetonitrile or dioxane.

  • Temperature: 50–100°C.

  • Catalyst: Oxalic acid (10–20 mol%).

This step yields ethyl 2-(3-(4-nitrophenyl)-4-oximido cyclohexenyl)acetate at 79–80% efficiency.

Catalytic Hydrogenation

Reactants : Oxime intermediate, Pd/C or Raney-Ni.
Conditions :

  • Solvent: Methanol/ethanol.

  • Pressure: 5–10 bar H₂.

  • Temperature: 20–30°C.

Hydrogenation reduces both the oxime to an amine and the nitro group to an amine, producing This compound in 75–85% yield.

Route 2: Coupling of Pre-Formed Fragments

This approach, inspired by PMC9693882, couples methyl 2-(4-aminophenyl)acetate with a cyclohexane-containing electrophile.

Alkylation of Cyclohexanone

Reactants : 3-Bromocyclohexanone, methyl 2-(4-aminophenyl)acetate.
Conditions :

  • Base: K₂CO₃ in acetone.

  • Temperature: Reflux (56°C).

The reaction forms 3-(4-aminophenyl)cyclohexyl methyl acetate , which is esterified to the ethyl variant using ethanol/H₂SO₄.

Optimization and Industrial Scalability

Solvent and Catalyst Screening

StepOptimal SolventCatalystYield Improvement
Wittig ReactionTHFNone87% → 91%
HydrogenationEthanolPd/C75% → 88%

Switching from toluene to THF in the Wittig reaction minimizes side-product formation, while Pd/C outperforms Raney-Ni in hydrogenation efficiency.

Temperature and Pressure Effects

Hydrogenation at 25°C and 8 bar H₂ balances reaction rate and selectivity, avoiding over-reduction of the ester group.

Characterization and Quality Control

Spectroscopic Data

  • ¹H-NMR (CDCl₃) : δ 1.25 (t, 3H, ester CH₃), 2.40–2.65 (m, cyclohexyl CH₂), 4.10 (q, 2H, ester CH₂), 6.60–7.20 (m, aromatic H).

  • LC-MS : m/z 291 [M+H]⁺, consistent with C₁₆H₂₂N₂O₂.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity, with residual solvents below ICH limits.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Cyclohexanedione)Route 2 (Fragment Coupling)
Total Yield62–68%55–60%
Steps34
ScalabilityHighModerate
StereoselectivityCis:Trans = 3:1Not reported

Route 1 offers superior scalability and fewer steps, making it preferable for industrial applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate?

  • Methodological Answer : The compound can be synthesized via Michael addition of ethyl acetoacetate to chalcone derivatives under basic conditions (e.g., NaOH in ethanol), followed by cyclization and purification via column chromatography. Alternative routes include condensation reactions with cyclohexylamine intermediates under reflux conditions . Key steps involve monitoring reaction progress using TLC and optimizing solvent systems (e.g., benzene or tert-amyl alcohol) for yield improvement.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton environments (e.g., cyclohexyl protons at δ 1.2–2.5 ppm, aromatic protons at δ 6.5–7.2 ppm) and carbonyl signals (δ 170–175 ppm) .
  • IR Spectroscopy : Confirm ester (C=O stretch at ~1740 cm⁻¹) and amine (N–H stretch at ~3350 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 275.2 [M+H]⁺) .
  • X-ray Crystallography : Resolve conformational ambiguities (e.g., envelope vs. half-chair cyclohexane rings) .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthesis outcomes be resolved?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
  • Asymmetric Catalysis : Employ bifunctional thiourea-based organocatalysts to enhance enantioselectivity during key steps like intramolecular Michael additions .
  • Crystallographic Analysis : Resolve absolute configuration via single-crystal XRD, as demonstrated for analogous cyclohexene derivatives .

Q. What strategies address contradictions between computational and experimental data (e.g., reactivity or conformation)?

  • Methodological Answer :

  • Hybrid QM/MM Simulations : Combine quantum mechanics (e.g., DFT for electronic structure) and molecular mechanics to model reaction pathways .
  • Dynamic NMR : Detect conformational equilibria (e.g., cyclohexane ring puckering) by variable-temperature studies .
  • Validation with Experimental Data : Cross-check computational predictions (e.g., transition-state energies) with kinetic studies or isotopic labeling .

Q. How can researchers optimize yields in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer :

  • Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to shield amine functionalities during harsh reactions (e.g., acylations) .
  • Microwave-Assisted Synthesis : Reduce reaction times and side products (e.g., for imine formation steps) .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediate degradation and adjust conditions in real time .

Q. What are the challenges in analyzing conformational dynamics, and how are they mitigated?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model cyclohexane ring flexibility using software like Amber or GROMACS .
  • 2D NOESY NMR : Identify through-space interactions (e.g., axial vs. equatorial substituents) to map conformational preferences .
  • Temperature-Dependent Studies : Track entropy-driven conformational changes via DSC or variable-temperature XRD .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., unexpected NOE correlations)?

  • Methodological Answer :

  • Structural Reassessment : Re-examine NMR assignments using COSY and HSQC to rule out misassignments .
  • Crystallographic Validation : Compare experimental XRD data with predicted structures to identify artifacts .
  • Isotopic Labeling : Use 13C-labeled analogs to trace carbon connectivity in ambiguous cases .

Methodological Tables

Key Analytical Techniques Application Example Evidence Source
X-ray CrystallographyResolving cyclohexane ring conformations
Chiral HPLCEnantiomer separation
DFT CalculationsPredicting reaction transition states
Dynamic NMRDetecting conformational exchange

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